molecular formula C10H9N3O2 B1426493 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid CAS No. 1174324-58-3

5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B1426493
CAS No.: 1174324-58-3
M. Wt: 203.2 g/mol
InChI Key: ZQXBGKOEBQZYHN-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid (Molecular Formula: C 10 H 9 N 3 O 2 ) is a high-value heteroaromatic building block designed for advanced research and development . This bifunctional compound integrates a pyrazole ring and a pyridine-carboxylic acid moiety, making it a versatile precursor in medicinal chemistry and materials science . Its primary application is as a key intermediate in the synthesis of complex molecules for drug discovery projects, particularly for constructing potential enzyme inhibitors and receptor modulators . The structure is analogous to ligands used in creating functional materials, such as metal-organic frameworks (MOFs), due to its ability to coordinate with various metal ions . Researchers utilize this compound for its potential to contribute to new therapeutic agents and catalytic systems. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans. Ensure proper handling and refer to the Certificate of Analysis for lot-specific data, including purity and analytical results.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-8(5-12-13)7-2-3-9(10(14)15)11-4-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXBGKOEBQZYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction can produce regioisomeric pyrazoles, which are then separated and purified . The reaction conditions often include refluxing the mixture in ethanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds featuring the pyrazole ring, including 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant efficacy, suggesting potential as an antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
This compoundE. coli25
S. aureus0.2
Candida albicans3.12

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Chemical and Pharmaceutical Research, various derivatives of pyridine and pyrazole were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited potent antibacterial effects, particularly against E. coli and S. aureus. This underscores its potential as a lead compound in drug development aimed at combating bacterial infections .

Case Study 2: Computational Studies

Computational docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has favorable interactions with key enzymes involved in inflammatory pathways, indicating its potential therapeutic applications in managing inflammatory diseases .

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Properties References
5-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid C₁₀H₉N₃O₂ 203.20 Pyridine-2-carboxylic acid + 5-(1-methylpyrazole) HCV inhibitor (BIT225 synthesis)
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride C₉H₈ClN₃O₂ 225.63 Pyridine-2-carboxylic acid + 5-pyrazole (protonated, HCl salt) Improved solubility for bioassays
5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride C₈H₇ClN₄O₂ 226.62 Pyridine-2-carboxylic acid + 5-triazole (HCl salt) Versatile scaffold for kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Pyrrolopyridine backbone + 5-Cl substituent Fluorescence probes, antimicrobials
5-(Methoxycarbonyl)pyridine-2-carboxylic acid C₈H₇NO₄ 181.15 Pyridine-2-carboxylic acid + 5-methoxycarbonyl Electron-withdrawing group for catalysis

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups :

    • The 1-methylpyrazole group in the target compound donates electron density via its aromatic ring, enhancing stability and hydrophobic interactions .
    • In contrast, 5-chloro-pyrrolopyridine-2-carboxylic acid () incorporates an electron-withdrawing Cl atom, which may reduce solubility but increase reactivity in electrophilic substitutions .
  • Salt Formation :

    • Hydrochloride salts (e.g., and ) improve aqueous solubility, critical for in vitro assays. The target compound’s free acid form, however, offers flexibility for derivatization .

Research Findings and Implications

Role of Methylpyrazole : The 1-methyl group optimizes lipophilicity and steric fit in antiviral targets, as seen in BIT225’s efficacy .

Triazole vs. Pyrazole : Triazole analogues () demonstrate higher polarity, which may limit blood-brain barrier penetration compared to methylpyrazole derivatives .

Chloro Substituents : Chlorinated pyrrolopyridines () show enhanced antimicrobial activity but require formulation strategies to address poor solubility .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid (CAS No. 1174324-58-3) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.20 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a pyrazole moiety, which is known for its biological significance.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, suggesting potential for similar activity in this compound .
  • Antiparasitic Activity : Research has highlighted the importance of polar functionalities in enhancing the aqueous solubility and metabolic stability of compounds targeting parasitic infections. Analogous compounds have demonstrated significant antiparasitic effects, indicating that modifications in the pyrazole structure might enhance the efficacy of this compound against parasites .

Biological Activity Overview

Activity Type Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines, including HeLa and A375 cells.
AntiparasiticPotential activity against malaria parasites; structure modifications enhance efficacy.
Enzyme InhibitionInhibits cyclin-dependent kinases, impacting cell cycle progression and proliferation.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed significant inhibition of cellular proliferation in HeLa cells with IC50 values around 0.36 µM for CDK2 inhibitors . This suggests that this compound may also possess similar anticancer properties.
  • Antiparasitic Effects : Research on related compounds has shown that modifications in the pyrazole ring can lead to improved antiparasitic activity against Plasmodium falciparum, with some analogs achieving EC50 values as low as 0.010 µM . This highlights the potential for developing new antimalarial agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for preparing 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, pyrazole and pyridine intermediates are coupled under inert atmospheres using catalysts like palladium diacetate and ligands such as tert-butyl XPhos. Reaction conditions (e.g., 40–100°C in tert-butyl alcohol) and post-synthesis purification steps (e.g., pH adjustment, solvent extraction) are critical for yield optimization . Acid anhydrides or chlorides may also be used to functionalize the pyridine-carboxylic acid core .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy : Infrared (IR) spectroscopy identifies carboxylic acid (C=O) and aromatic C-H stretches. 1^1H-NMR confirms substituent positions (e.g., methyl groups on pyrazole). Mass spectrometry determines molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for pyrazole-pyridine hybrids. For example, tert-butyl-protected analogs show planar geometry with intermolecular hydrogen bonding influencing crystal packing .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?

Key factors include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
  • Temperature control : Prolonged heating (e.g., 93–96°C for 17 hours) enhances cyclization but requires careful monitoring to avoid decomposition .
  • Purification : Sequential solvent extraction (e.g., isopropanol/dichloromethane) and pH-dependent crystallization minimize impurities .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-pyridine hybrids?

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., methyl groups, halogens) on the pyrazole or pyridine rings can clarify functional group contributions to activity .
  • In vitro assays : Comparative testing against structurally similar compounds (e.g., imidazo[1,2-a]pyridines or benzoxazoles) identifies scaffold-specific effects .

Q. What computational methods predict the binding affinity of this compound in drug discovery?

  • Molecular docking : Tools like AutoDock or Schrödinger assess interactions with target proteins (e.g., kinases). The pyridine-carboxylic acid moiety often participates in hydrogen bonding with active-site residues .
  • DFT calculations : Predict electronic properties (e.g., charge distribution) to optimize reactivity or solubility .

Q. How should discrepancies in spectral data during structural elucidation be addressed?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, confirming substitution patterns .
  • Cross-validation with crystallography : Single-crystal data provide definitive proof of molecular geometry, resolving ambiguities from NMR or IR .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during synthesis .

Q. How is the compound utilized in metal-organic framework (MOF) or coordination polymer research?

The pyridine-carboxylic acid group acts as a linker, coordinating to metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. Applications include gas storage or catalysis, with substituents like methyl-pyrazole tuning porosity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid

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